tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate
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Overview
Description
tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with tert-butyl and dichloro groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The pyrazolo[4,3-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization often requires specific catalysts and controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the dichloro groups .
Scientific Research Applications
tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Biological Research: The compound is used in studies related to cancer treatment due to its cytotoxic activities against various cancer cell lines.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the active site of CDK2 and preventing its activity. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting kinase activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate stands out due to its specific substitution pattern and its potent activity as a kinase inhibitor. The presence of both tert-butyl and dichloro groups enhances its binding affinity and specificity towards CDK2, making it a valuable compound in cancer research .
Properties
Molecular Formula |
C10H10Cl2N4O2 |
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Molecular Weight |
289.11 g/mol |
IUPAC Name |
tert-butyl 5,7-dichloropyrazolo[4,3-d]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H10Cl2N4O2/c1-10(2,3)18-9(17)16-6-5(4-13-16)14-8(12)15-7(6)11/h4H,1-3H3 |
InChI Key |
VSRAHBKRZHHYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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